Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester
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Overview
Description
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester is an organic compound that belongs to the class of phenoxy acetic acid derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester typically involves the reaction of 4-chlorobenzyl chloride with 4-hydroxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. Techniques such as continuous flow reactors may be employed to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy acetic acid derivatives.
Scientific Research Applications
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Phenoxy acetic acid
- 4-chlorobenzyl chloride
- 4-hydroxyphenylacetic acid
Uniqueness
Acetic acid, 2-(4-(4-chlorobenzyl)phenoxy)-, ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenoxy acetic acid backbone with a 4-chlorobenzyl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
57081-29-5 |
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Molecular Formula |
C17H17ClO3 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]acetate |
InChI |
InChI=1S/C17H17ClO3/c1-2-20-17(19)12-21-16-9-5-14(6-10-16)11-13-3-7-15(18)8-4-13/h3-10H,2,11-12H2,1H3 |
InChI Key |
IBQDYNGRBOBFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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